2-[(2,6-dichlorobenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline
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Overview
Description
2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER is a complex organic compound that features a dichlorobenzyl group and a quinoxaline moiety connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the 4-Methoxystyryl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with the quinoxaline core.
Attachment of the 2,6-Dichlorobenzyl Group: This is usually done through an etherification reaction, where the quinoxaline derivative is reacted with 2,6-dichlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorobenzyl group.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dihydroquinoxaline derivatives.
Substitution: Products include substituted benzyl ethers.
Scientific Research Applications
2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The dichlorobenzyl group can enhance the compound’s lipophilicity, facilitating its entry into cells. The methoxystyryl group can participate in redox reactions, generating reactive oxygen species that can induce cell death.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl Alcohol: Known for its antiseptic properties.
4-Methoxystyrene: Used in polymer synthesis.
Quinoxaline Derivatives: Explored for their antimicrobial and anticancer activities.
Uniqueness
2,6-DICHLOROBENZYL [3-(4-METHOXYSTYRYL)-2-QUINOXALINYL] ETHER is unique due to its multi-functional structure, combining the properties of dichlorobenzyl, methoxystyryl, and quinoxaline groups. This allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H18Cl2N2O2 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-29-17-12-9-16(10-13-17)11-14-23-24(28-22-8-3-2-7-21(22)27-23)30-15-18-19(25)5-4-6-20(18)26/h2-14H,15H2,1H3/b14-11+ |
InChI Key |
FASQSOQJUOAJAG-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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